Palmitoyl serinol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of the endocannabinoid N-palmitoyl ethanolamine and is known for its role in improving the epidermal permeability barrier in both normal and inflamed skin . It is a stable isotope-labeled compound used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of palmitoyl serinol-d5 involves the incorporation of deuterium, a stable isotope of hydrogen, into the palmitoyl serinol molecule. The synthetic route typically involves the following steps:
Starting Material: The process begins with the selection of a suitable starting material, such as serinol (2-amino-1,3-propanediol).
Deuteration: The hydrogen atoms in the serinol molecule are replaced with deuterium atoms through a deuteration reaction. This can be achieved using deuterated reagents or solvents.
Palmitoylation: The deuterated serinol is then subjected to a palmitoylation reaction, where a palmitoyl group (derived from palmitic acid) is attached to the serinol molecule.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Palmitoyl serinol-d5 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the serinol moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups formed from oxidation can be reduced back to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The amide bond in this compound can undergo substitution reactions with nucleophiles, leading to the formation of new amide derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions include oxidized or reduced derivatives of this compound and substituted amide compounds.
Wissenschaftliche Forschungsanwendungen
Palmitoyl serinol-d5 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of palmitoyl serinol-d5 involves its interaction with the endocannabinoid system. It acts as an agonist for cannabinoid receptors CB1 and GPR119, which are involved in various biological responses. Activation of these receptors leads to the stimulation of intracellular signaling pathways, such as the extracellular-signal-regulated kinase (ERK) pathway . This results in increased production of ceramides, which are essential for maintaining the epidermal permeability barrier . Additionally, this compound has anti-inflammatory effects by modulating the levels of cytokines and other inflammatory mediators .
Eigenschaften
Molekularformel |
C19H39NO3 |
---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
N-(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)hexadecanamide |
InChI |
InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)20-18(16-21)17-22/h18,21-22H,2-17H2,1H3,(H,20,23)/i16D2,17D2,18D |
InChI-Schlüssel |
MZUNFYMZKTWADX-XBHHEOLKSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)NC(=O)CCCCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.